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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866 Get Quote

An In-depth Technical Guide to 4-Acetylbenzaldehyde: Molecular Structure, Properties, and

Applications

Abstract
4-Acetylbenzaldehyde is a bifunctional aromatic compound featuring both an aldehyde and a

ketone group, making it a versatile building block in organic synthesis. Its unique electronic and

steric properties allow for chemoselective reactions, rendering it a valuable precursor for

pharmaceuticals, advanced materials, and fine chemicals. This technical guide provides a

comprehensive overview of the molecular structure, physicochemical properties, spectroscopic

signatures, and synthetic routes of 4-acetylbenzaldehyde. Furthermore, it details key

experimental protocols and explores its applications in drug development, with a focus on its

role in modulating critical cellular signaling pathways.

Molecular Structure and Properties
4-Acetylbenzaldehyde, also known as 4-formylacetophenone, possesses a benzene ring

substituted at the 1 and 4 positions with a formyl (-CHO) group and an acetyl (-COCH₃) group,

respectively. The presence of these two distinct carbonyl groups governs its chemical behavior

and reactivity.[1]

Physicochemical Properties
The key physicochemical properties of 4-acetylbenzaldehyde are summarized in the table

below. This data is critical for its handling, storage, and application in various experimental

setups.
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Property Value Reference(s)

IUPAC Name 4-acetylbenzaldehyde [2]

Synonyms
4-Formylacetophenone, p-

Acetylbenzaldehyde
[3][4]

CAS Number 3457-45-2 [2]

Molecular Formula C₉H₈O₂ [2][5]

Molecular Weight 148.16 g/mol [2][6]

Appearance White to light yellow solid [3]

Melting Point 33-36 °C [5][6]

Boiling Point 286.4 ± 23.0 °C at 760 mmHg [5]

Density 1.1 ± 0.1 g/cm³ [5]

Solubility
Soluble in organic solvents like

DCM, ethyl acetate.

SMILES CC(=O)C1=CC=C(C=C1)C=O [2]

InChI Key
KTFKRVMXIVSARW-

UHFFFAOYSA-N
[2][6]

Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 4-
acetylbenzaldehyde. The key spectral data are compiled below.
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Spectroscopic Data Value Reference(s)

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 10.11 (s, 1H, CHO),

8.05 (d, J=8.2 Hz, 2H, Ar-H),

7.98 (d, J=8.2 Hz, 2H, Ar-H),

2.67 (s, 3H, COCH₃)

[1]

¹³C NMR (101 MHz, CDCl₃)

δ (ppm): 197.4 (C=O, ketone),

191.7 (C=O, aldehyde), 141.2

(C-acetyl), 139.0 (C-formyl),

129.8 (Ar-CH), 128.8 (Ar-CH),

27.0 (CH₃)

[1]

Infrared (IR) (cm⁻¹)

~3030 (Aromatic C-H stretch),

~2820 & ~2720 (Aldehyde C-H

stretch, Fermi doublet), ~1706

(Aldehyde C=O stretch),

~1687 (Ketone C=O stretch),

~1600 (Aromatic C=C stretch)

[5][7]

Mass Spec. (MS)

Molecular Ion [M]⁺: m/z 148.

Key fragments: m/z 133 ([M-

CH₃]⁺), 120 ([M-CO]⁺), 119

([M-CHO]⁺), 91 ([C₇H₇]⁺), 77

([C₆H₅]⁺), 43 ([CH₃CO]⁺).

Fragmentation is driven by α-

cleavage at both carbonyl

groups.

[8][9]

Synthesis and Reactivity
The bifunctional nature of 4-acetylbenzaldehyde allows for diverse synthetic strategies for its

preparation and subsequent modification.

Synthetic Methods
Several reliable methods exist for the synthesis of 4-acetylbenzaldehyde:
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Palladium-Catalyzed Carbonylation: A prominent method involves the carbonylation of 4'-

bromoacetophenone using a palladium catalyst, which introduces the formyl group.

Oxidation Reactions: The compound can be synthesized via the oxidation of 4-

methylacetophenone using an oxidizing agent like a combination of iron(III) chloride and N-

bromosuccinimide in the presence of oxygen.[1]

Friedel-Crafts Acylation: A classic approach is the Friedel-Crafts acylation of benzaldehyde

derivatives.[1] This method is detailed in the experimental protocols section.

Chemical Reactivity
The key to the utility of 4-acetylbenzaldehyde is the differential reactivity of its two carbonyl

groups. The aldehyde group is generally more electrophilic and sterically accessible than the

ketone group.[1] This allows for a high degree of chemoselectivity in reactions such as:

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using

mild reducing agents like sodium borohydride, leaving the ketone intact. Conversely, stronger

or specialized reducing systems can target the ketone.[1]

Selective Protection: The aldehyde group can be selectively protected, for instance, as a

dithiane, allowing for subsequent reactions at the ketone functionality.[1]

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using agents like

silver(I) catalysts, yielding 4-acetylbenzoic acid.[1]

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and a key reaction of

4-acetylbenzaldehyde.

Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of 4-acetylbenzaldehyde from a protected benzaldehyde

precursor, followed by deprotection.

Workflow Diagram:
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Synthesis Workflow: Friedel-Crafts Acylation

Step 1: Acylation Step 2: Deprotection & Workup

Benzaldehyde Diacetal
+ Acetic Anhydride
+ AlCl₃ (Lewis Acid)

Stir at 0-5°C
in DCM

Combine Acylated IntermediateYields Aqueous Acid
Workup (e.g., HCl)

Extract with
Ethyl Acetate

Column Chromatography
(Silica Gel)

Pure 4-Acetylbenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-acetylbenzaldehyde.

Protocol:

Protection: Benzaldehyde (1.0 eq) is first protected as its diethyl acetal by reacting with

triethyl orthoformate and a catalytic amount of acid in ethanol.

Flask Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping

funnel, and a nitrogen inlet is charged with the benzaldehyde diethyl acetal (1.0 eq) and

anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise to the

stirred solution, maintaining the temperature below 5°C.

Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous DCM and added

dropwise via the addition funnel over 30 minutes.

Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours, with progress monitored by

Thin Layer Chromatography (TLC).

Quenching & Deprotection: The reaction is carefully quenched by pouring it onto a mixture of

crushed ice and concentrated HCl. This step also hydrolyzes the acetal protecting group.

Workup: The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and

the aqueous layer is extracted twice with DCM. The combined organic layers are washed

with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous

sodium sulfate.
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Purification: The solvent is removed under reduced pressure. The crude product is purified

by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield

pure 4-acetylbenzaldehyde.

Chemoselective Reduction of Aldehyde
This protocol details the selective reduction of the more reactive aldehyde group to a primary

alcohol.

Protocol:

Dissolution: 4-Acetylbenzaldehyde (1.0 eq) is dissolved in methanol in a round-bottomed

flask and the solution is cooled to 0°C in an ice bath.

Reducing Agent: Sodium borohydride (NaBH₄, 0.3 eq) is added slowly in small portions over

15 minutes, ensuring the temperature remains below 5°C. The lower stoichiometry of NaBH₄

favors the reduction of the more reactive aldehyde.

Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC until the starting

material is consumed (typically 30-60 minutes).

Quenching: The reaction is quenched by the slow addition of acetone to consume excess

NaBH₄.

Solvent Removal: The solvent is removed under reduced pressure.

Workup: Water is added to the residue, and the product is extracted three times with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and filtered.

Purification: The solvent is evaporated to yield 4-acetylbenzyl alcohol, which can be further

purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Research
The unique structure of 4-acetylbenzaldehyde makes it a valuable scaffold in medicinal

chemistry. Its derivatives have been investigated for a range of therapeutic applications.
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Anticancer Agents: Derivatives of benzaldehyde have been shown to induce apoptosis

(programmed cell death) in various cancer cell lines.[1] Studies on benzyloxybenzaldehyde

derivatives, for example, demonstrated that they can arrest the cell cycle and induce

apoptosis in HL-60 leukemia cells through the mitochondrial pathway.[10]

Enzyme Inhibition: The carbonyl groups can interact with active sites of enzymes, making its

derivatives candidates for enzyme inhibitor studies, which is a cornerstone of modern drug

development.[10]

Signaling Pathway Modulation: Benzaldehyde compounds have been found to modulate key

cellular signaling pathways implicated in cancer and inflammation, such as the MAPK and

caspase cascades.[11][12]

Role in Cellular Signaling Pathways
Understanding how drug candidates interact with cellular pathways is critical for drug

development. Derivatives of 4-acetylbenzaldehyde have been implicated in modulating

pathways that control cell survival, proliferation, and death.

Inhibition of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that

regulates cell growth and survival. Its dysregulation is a hallmark of many cancers.

Benzaldehyde derivatives have been shown to exert anti-inflammatory and anti-cancer effects

by inhibiting this pathway.[12]
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MAPK Signaling Pathway Inhibition
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Caption: Inhibition of the MAPK pathway by benzaldehyde derivatives.

Induction of Caspase-Mediated Apoptosis
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Many cytotoxic compounds exert their anticancer effects by triggering the caspase cascade, a

proteolytic pathway that executes programmed cell death. Benzaldehyde derivatives can

initiate this intrinsic apoptotic pathway.[11]
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Caspase-Mediated Apoptosis Pathway
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Caption: Apoptosis induction via the intrinsic caspase pathway.
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Conclusion
4-Acetylbenzaldehyde is a molecule of significant interest to synthetic chemists and drug

development professionals. Its structural simplicity, coupled with the nuanced reactivity of its

dual carbonyl functionalities, provides a robust platform for the creation of complex molecular

architectures. The demonstrated biological activities of its derivatives, particularly in the

modulation of cancer-related signaling pathways, underscore its potential as a foundational

scaffold for the development of novel therapeutic agents. The detailed data and protocols

provided in this guide serve as a valuable resource for researchers aiming to harness the

synthetic and medicinal potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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